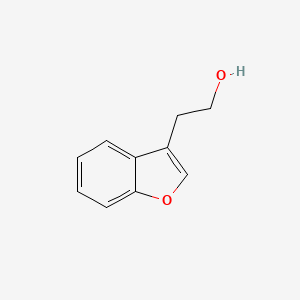

2-(Benzofuran-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEGKDXITSPUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449544 | |

| Record name | 2-(benzofuran-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75611-06-2 | |

| Record name | 2-(benzofuran-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Therapeutic Potential of 2-(Benzofuran-3-yl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the various classes of benzofuran derivatives, those substituted at the 3-position have garnered significant attention for their potent pharmacological effects. This guide focuses on the 2-(benzofuran-3-yl)ethanol core, a specific and promising, yet underexplored, scaffold. We will delve into the synthesis, biological activities, and structure-activity relationships of its derivatives and closely related 3-substituted analogues, highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. This document serves as a technical resource, synthesizing current knowledge and providing insights into future research and drug development pathways.

Introduction: The Benzofuran Scaffold and the Significance of C3-Substitution

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged structure" in drug discovery.[3] Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and antitumor activities.[1][2][4] The versatility of the benzofuran nucleus allows for structural modifications that can fine-tune its biological effects.[1]

Substitution at the C3 position of the benzofuran ring has been shown to be particularly crucial for enhancing biological activity.[5][6] This position allows for the introduction of diverse functional groups that can interact with various biological targets. The this compound scaffold introduces a flexible hydroxyethyl chain at this key position, offering unique opportunities for hydrogen bonding and further derivatization, which can significantly influence pharmacokinetic and pharmacodynamic properties. While direct research on this specific ethanol derivative is emerging, analysis of related 3-substituted benzofurans provides a strong rationale for its investigation.

Synthesis of the this compound Core

The synthesis of 3-substituted benzofurans is a well-established area of organic chemistry. The this compound core can be accessed through various synthetic routes, often starting from readily available precursors like salicylaldehyde or 2-hydroxyacetophenone. A common strategy involves the reduction of a corresponding benzofuran-3-acetic acid or its ester derivative.

Experimental Protocol: Synthesis via Reduction of Benzofuran-3-acetic acid ester

This protocol outlines a general procedure for the synthesis of the this compound core, which can then be used as a starting material for further derivatization.

Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate

-

To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq) and ethyl chloroacetate (1.2 eq).

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain ethyl benzofuran-3-carboxylate.

Step 2: Reduction to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve ethyl benzofuran-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Diagram of Synthetic Workflow

Caption: General synthetic route to this compound.

Biological Activities and Therapeutic Potential

The therapeutic promise of this compound derivatives can be inferred from their own emerging data and the well-documented activities of other C3-substituted benzofurans.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 3-substituted benzofuran derivatives against a range of human cancer cell lines.[4][7][8]

Mechanism of Action: The anticancer effects of these compounds are often multifaceted. For instance, certain 3-methylbenzofuran derivatives have been shown to act as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis.[3] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that tumors need to grow and metastasize. Furthermore, some derivatives induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing their proliferation.[3][7] For example, a benzofuran derivative bearing a pyrrolo[1,2-a]quinoxaline moiety was found to induce caspase-dependent apoptotic death in human lymphoma cells by inhibiting ERK activation.[9]

Structure-Activity Relationship (SAR): SAR studies reveal that the nature of the substituent at the C3 position is critical for cytotoxicity.

-

Halogenation: The introduction of halogen atoms, such as bromine, into a methyl group at the C3 position can significantly increase cytotoxic activity against leukemia cells.[5]

-

Amide Moieties: 3-Amidobenzofuran derivatives have demonstrated significant antiproliferative efficacy against breast and colon cancer cell lines, with IC50 values in the low micromolar range.[7]

-

Morpholino Groups: The substitution of a methyl morpholino group at the C3 position has been shown to boost cytotoxic activity against lung carcinoma cells.[3]

Quantitative Data for 3-Substituted Benzofuran Analogues

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [7] |

| 3-(Morpholinomethyl)benzofuran (16a) | NCI-H23 (Lung) | 0.49 | [3] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [7] |

| 3-Oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 | [7] |

| Bromo-methyl at C3 (Compound 1) | HL60 (Leukemia) | 0.1 | [5] |

Anti-inflammatory Activity

Benzofuran derivatives are recognized for their significant anti-inflammatory properties.[1] This activity is often attributed to their ability to modulate key inflammatory pathways.

Mechanism of Action: The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[10] These pathways are crucial regulators of inflammation, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10]

Diagram of Anti-inflammatory Signaling Pathway

Caption: Inhibition of inflammatory pathways by benzofuran derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol is used to screen compounds for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

3. Compound Treatment:

-

Pre-treat the cells with various concentrations of the test this compound derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent).

4. Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of unstimulated cells should be included as a negative control.

5. Measurement of Nitrite:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

6. Data Analysis:

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.

Antimicrobial Activity

The benzofuran scaffold is an emerging pharmacophore for the development of new antimicrobial agents to combat rising antibiotic resistance.[3] While extensive data on this compound derivatives is not yet available, preliminary research is promising.

Evidence and Potential: One study has shown that S-benzofuranyl-ethanol, a closely related chiral alcohol, produced via biotransformation possesses antimicrobial properties, inhibiting the growth of both bacteria and yeast.[11] This finding strongly suggests that the ethanol moiety at the C2 or C3 position can confer significant antimicrobial activity. Other benzofuran derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) as low as 0.39 µg/mL.[6]

Proposed Mechanism: The antimicrobial action of benzofuran derivatives may involve the disruption of bacterial cell membrane integrity. The lipophilic nature of the benzofuran ring, combined with the ability of substituents to form electrostatic interactions, can facilitate this disruption.[12]

Future Directions and Conclusion

The this compound scaffold stands as a highly promising, yet relatively untapped, resource in medicinal chemistry. The potent anticancer and anti-inflammatory activities demonstrated by a host of other 3-substituted benzofuran derivatives provide a compelling rationale for the extensive investigation of this particular core. The presence of the hydroxyethyl group offers a prime site for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Synthesis of diverse libraries: Creating a wide range of derivatives by modifying the ethanol side chain and the benzofuran ring system.

-

Comprehensive biological screening: Evaluating these new compounds against a broad panel of cancer cell lines, microbial strains, and in various inflammatory models.

-

Mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.

References

-

Mohammad, Y., & Al-Masoudi, N. A. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339–1351. [Link]

-

Lee, S., Park, S., & Lee, J. (2020). Expanding the chemical space: Discovery of new anticancer 3-arylbenzofuran derivatives. Journal of Heterocyclic Chemistry, 57(9), 3279-3293. [Link]

-

Farhat, J., Alzyoud, L., Al-Hiari, Y., Engel, N., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 796-825. [Link]

-

Patel, H., Sharma, T., & Shaikh, M. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Indian Chemical Society, 99(12), 100789. [Link]

-

Lomatividya, B., & Baidya, M. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

-

Farhat, J., Alzyoud, L., Al-Hiari, Y., Engel, N., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Ozturk, G., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]

-

Wang, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

-

Hanson, B. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Digital Commons @ Georgia Southern. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

-

Li, Y., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(16), 3749. [Link]

-

Jiang, H., et al. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 54, 879-886. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5373. [Link]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

Sources

- 1. jopcr.com [jopcr.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 12. mdpi.com [mdpi.com]

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Benzofuran Compounds

Introduction: The Enduring Significance of Benzofurans in Drug Discovery

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Their ubiquity in nature, particularly within the plant kingdom, has made them a focal point for natural product chemists and drug development professionals.[1] These heterocyclic compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide provides an in-depth exploration of the primary natural sources of benzofurans and elucidates the methodologies for their extraction and isolation, with a focus on practical, field-proven techniques.

I. Principal Natural Sources of Benzofuran Compounds

Benzofuran compounds are widely distributed in higher plants, with a notable prevalence in the families Asteraceae, Fabaceae, Moraceae, and Rutaceae.[5][6] This section details some of the most significant botanical sources for these valuable phytochemicals.

Psoralea corylifolia L. (Fabaceae): A Prolific Source of Furanocoumarins and Meroterpenes

The seeds of Psoralea corylifolia, commonly known as "Babchi," are a rich reservoir of various benzofuran derivatives, most notably psoralen, isopsoralen, and bakuchiol.[7][8] These compounds are renowned for their applications in the treatment of skin disorders like psoriasis and vitiligo.

Morus Species (Moraceae): The Mulberry's Hidden Arsenal

The root bark and leaves of various mulberry species, such as Morus alba, are a significant source of 2-arylbenzofurans, including moracins.[9][10][11] These compounds have demonstrated a range of bioactivities, including cytotoxic, antioxidant, and anti-inflammatory effects.

Eupatorium Species (Asteraceae): A Diverse Array of Benzofuran Derivatives

The genus Eupatorium is a rich source of complex benzofuran derivatives, including dimers and trimers.[4] These compounds have shown potential as cytotoxic and anti-inflammatory agents.[4][12]

II. Extraction of Benzofuran Compounds from Natural Sources: A Comparative Overview

The initial step in isolating benzofuran compounds is their extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the target compounds. This section provides a comparative analysis of commonly employed techniques.

Conventional Extraction Methodologies

Traditional solvent extraction methods, while straightforward, often require longer extraction times and larger solvent volumes.

-

Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.[13]

-

Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the plant material with fresh, hot solvent.[13]

Advanced Extraction Techniques

Modern extraction techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.

-

Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves enhances solvent penetration into the plant matrix and accelerates the extraction process.[13]

-

Supercritical Fluid Extraction (SFE): This "green" technique utilizes supercritical CO2 as a solvent, offering high selectivity and leaving no residual solvent in the extract.

The following table provides a comparative summary of different extraction methods for obtaining bakuchiol from Psoralea corylifolia seeds.

| Extraction Method | Solvent | Yield of Bakuchiol (% w/w) | Reference |

| Maceration | Petroleum Ether | 5.32 | [13] |

| Reflux Extraction | Petroleum Ether | 6.01 | [13] |

| Soxhlet Extraction | Petroleum Ether | 6.68 | [13] |

| Ultrasonic-Assisted Extraction | Petroleum Ether | 6.98 | [13] |

| Supercritical CO2 Extraction | Carbon Dioxide | Higher concentration than hexane extraction | [14] |

III. Experimental Protocols for the Isolation of Benzofuran Compounds

This section provides detailed, step-by-step methodologies for the extraction and purification of specific benzofuran compounds from their natural sources.

Isolation of Psoralen and Isopsoralen from Psoralea corylifolia Seeds

Protocol 1: Ultrasonic-Assisted Extraction of Psoralen and Isopsoralen

This protocol is based on an optimized ultrasonic-assisted extraction method that enhances efficiency.[14][15]

Step 1: Preparation of Plant Material

Step 2: Ultrasonic-Assisted Extraction

-

Place 10 g of the powdered seeds into a flask.

-

Add 100 mL of an ionic liquid solution (e.g., 0.5 mol/L [C10MIM]Br) as the extraction solvent.[14][15]

-

Place the flask in an ultrasonic bath and sonicate for approximately 28 minutes at a power of 437 W and a temperature of 313 K (40°C).[14][15]

-

After sonication, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of psoralen and isopsoralen from the crude extract using silica gel column chromatography.

Step 1: Column Preparation

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent such as hexane.

-

Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.[5][16]

-

Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.[16]

Step 2: Sample Loading

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[16]

-

Carefully load the dissolved sample onto the top of the silica gel column.[5][16]

Step 3: Elution

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[2]

-

Collect fractions of the eluate.

Step 4: Fraction Analysis

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing psoralen and isopsoralen.

-

Combine the fractions containing the pure compounds.

-

Evaporate the solvent to obtain the purified psoralen and isopsoralen.

Isolation of Moracin C from Morus alba Root Bark

Protocol 3: Soxhlet Extraction of Moracin C

Step 1: Preparation of Plant Material

-

Dry and pulverize the root bark of Morus alba.

Step 2: Soxhlet Extraction

-

Place the powdered root bark into a thimble.

-

Extract with ethanol in a Soxhlet apparatus for 6-8 hours.

-

Concentrate the ethanolic extract under reduced pressure to obtain the crude extract.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Purification

This protocol describes the final purification of moracin C using preparative HPLC.

Step 1: Method Development

-

Develop an analytical HPLC method to achieve baseline separation of moracin C from other components in the crude extract. A reverse-phase C18 column is commonly used.[17]

-

The mobile phase typically consists of a gradient of acetonitrile and water.[17]

Step 2: Scale-Up to Preparative HPLC

-

Transfer the analytical method to a preparative HPLC system equipped with a larger C18 column.[18][19][20]

-

Dissolve the crude extract in the initial mobile phase composition.

-

Inject the sample onto the preparative column.

-

Collect the fraction corresponding to the retention time of moracin C.

-

Evaporate the solvent to yield highly purified moracin C.

IV. Visualization of Isolation Workflows

The following diagrams illustrate the key processes involved in the isolation of benzofuran compounds.

Figure 1: Generalized workflow for the isolation of benzofuran compounds from natural sources.

Figure 2: Chemical diversity of benzofurans from different natural sources.

V. Conclusion and Future Perspectives

The isolation of benzofuran compounds from natural sources remains a critical endeavor in the quest for novel therapeutic agents. While traditional methods are still valuable, the adoption of advanced extraction and purification techniques is paramount for improving efficiency, yield, and sustainability. The protocols detailed in this guide provide a robust framework for researchers in the field. Future research should focus on the discovery of novel benzofuran scaffolds from unexplored botanical sources and the development of even more efficient and environmentally benign isolation strategies.

VI. References

-

Manohar, B., & Udaya Sankar, K. (2012). Extraction Modelling and Characterization of Bioactive Components from Psoralea corylifolia L. Obtained by Supercritical Carbon Dioxide. Journal of Food Processing & Technology, 3(1). [Link]

-

Khurana, A., et al. (2020). Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. Molecules, 25(1), 138. [Link]

-

How to run column chromatography. (n.d.). University of Arizona. [Link]

-

Liu, Z. L., et al. (2019). Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats. Oncology Letters, 18(5), 5435-5442. [Link]

-

Separating Compounds by Column Chromatography. (n.d.). Utah Tech University. [Link]

-

Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 255–274. [Link]

-

Rajput, M. K., et al. (2019). Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats. Oncology Letters, 18(5), 5435–5442. [Link]

-

A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. (2018). The Royal Society of Chemistry. [Link]

-

Asif, M. (2015). Bioactive Benzofuran derivatives: A review. Journal of Chemical and Pharmaceutical Research, 7(9), 199-213.

-

Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in Molecular Biology, 864, 255-274. [Link]

-

Park, K. M., et al. (2022). Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba). International Journal of Molecular Sciences, 23(23), 14798. [Link]

-

Li, Y., et al. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Molecules, 29(9), 2008. [Link]

-

Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 255–274. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: a review. European journal of medicinal chemistry, 97, 483–504. [Link]

-

Zhang, R., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28104-28120. [Link]

-

Zhang, L., et al. (2020). Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. Molecules, 25(21), 5183. [Link]

-

Wang, Y., et al. (2022). Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells. Molecules, 27(19), 6682. [Link]

-

Preparing A Silica Gel Chromatography Column: Required Equipment. (n.d.). Scribd. [Link]

-

Sui, X., et al. (2020). Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds. Ultrasonics sonochemistry, 69, 105263. [Link]

-

Liu, Q., et al. (2019). Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. Fitoterapia, 134, 18-23. [Link]

-

Yang, D. S., et al. (2015). Four New 2-Arylbenzofuran Derivatives from Leaves of Morus alba L. Helvetica Chimica Acta, 98(5), 694-700. [Link]

-

Sari, D. A., et al. (2024). An Overview of Extraction Methods of Bioactive Compounds from White Mulberry (Morus alba) Leaf. Borneo Journal of Pharmacy, 7(2), 319-330. [Link]

-

Lee, J. H., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of agricultural and food chemistry, 57(14), 6065–6070. [Link]

-

Kumar, S., et al. (2019). Phytochemical Screening, Physicochemical and Antioxidant Activity, TLC & Finger Print of HPTLC, Morus Alba Ethanol Extraction. International Journal of Pharmaceutical Sciences and Research, 10(5), 2415-2421. [Link]

-

Wang, Y., et al. (2024). Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities. Frontiers in Pharmacology, 15, 1381387. [Link]

-

Tóth, B., et al. (2018). Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba. Fitoterapia, 124, 119-125. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21768-21809. [Link]

-

Ghorab, M. M., et al. (2016). Benzofuran-morpholinomethyl-pyrazoline hybrids as a new class of vasorelaxant agents: synthesis and quantitative structure-activity relationship study. Archiv der Pharmazie, 349(1), 40-52. [Link]

Sources

- 1. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. lcms.cz [lcms.cz]

- 7. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds - 科研通 [ablesci.com]

- 9. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How to set up and run a flash chromatography column. [reachdevices.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 19. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]

- 20. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Benzofuran-3-yl)ethanol CAS number and molecular weight

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Benzofuran-3-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and synthetic research. This document delineates its chemical and physical properties, outlines a robust synthetic pathway, discusses its potential biological significance based on the broader class of benzofuran derivatives, and provides detailed protocols and safety information pertinent to a laboratory setting.

Core Compound Identification and Properties

This compound is a derivative of benzofuran, a core heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its structure, featuring a hydroxyethyl group at the 3-position of the benzofuran ring, makes it a valuable synthon for further chemical elaboration and a candidate for biological screening.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(1-Benzofuran-3-yl)ethanol | [3] |

| Synonyms | 2-Benzo[b]furan-3-ylethanol, 3-(2-Hydroxyethyl)benzofuran | [3] |

| CAS Number | 75611-06-2 | [3] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.18 g/mol | [3] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis of this compound

The synthesis of this compound is not widely documented in a single, dedicated procedure. However, a logical and efficient synthetic route can be constructed based on established methodologies for analogous structures.[4] The most chemically sound approach involves a two-step process: (1) the synthesis of the intermediate, 2-(benzofuran-3-yl)acetic acid, and (2) its subsequent reduction to the target primary alcohol.

Rationale for Synthetic Strategy

The benzofuran-3-yl acetic acid scaffold can be constructed via multi-component reactions, offering an atom-economical pathway to the key intermediate.[4][5] The subsequent reduction of the carboxylic acid to a primary alcohol is a standard and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step due to its high reactivity and specificity for reducing polar carbonyl groups like carboxylic acids and esters, while typically not affecting the aromatic benzofuran core.[6][7][8] This powerful reducing agent ensures a complete and clean conversion to the desired ethanol derivative.[9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Applications

While specific bioactivity studies on this compound are not prevalent in the current literature, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.[10][11] Derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][12][13][14][15]

Antimicrobial Potential: Research on the closely related isomer, (S)-1-(benzofuran-2-yl)ethanol, has confirmed its ability to inhibit the growth of bacteria and yeast.[16] The mechanism for such compounds is often attributed to the disruption of microbial cell membranes or interference with essential enzymatic pathways. The structural similarity and shared benzofuran core strongly suggest that this compound is a promising candidate for antimicrobial screening.[17][18]

Anticancer and Anti-inflammatory Activity: Numerous substituted benzofurans have been investigated as potential anticancer agents, with some acting as inhibitors of crucial signaling molecules like vascular endothelial growth factor receptor 2 (VEGFR-2).[14][15] The general class of benzofurans has also shown anti-inflammatory properties.[19] The 3-(2-hydroxyethyl)benzofuran moiety could serve as a foundational structure for developing more complex molecules targeting these pathways.

Caption: Postulated antimicrobial mechanism of action for benzofurans.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous compounds and provide a robust framework for the synthesis and characterization of this compound.

Protocol: Synthesis of 2-(Benzofuran-3-yl)acetic acid (Intermediate)

This protocol is adapted from multicomponent reaction strategies for synthesizing substituted furylacetic acids.[4]

-

Reaction Setup: To a solution of a suitable phenolic precursor (e.g., 2-hydroxybenzaldehyde) (1.0 eq) in acetonitrile (MeCN), add an appropriate arylglyoxal (1.2 eq) and Meldrum's acid (1.5 eq).

-

Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the mixture.

-

Condensation: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the starting material is consumed, add acetic acid (AcOH) to neutralize the base and concentrate the mixture in vacuo to remove the solvent.

-

Cyclization and Hydrolysis: To the residue, add a mixture of concentrated hydrochloric acid (HCl) and acetic acid (e.g., 1:2 v/v). Reflux the solution for 1-2 hours.

-

Workup and Isolation: Cool the mixture to room temperature and pour it into ice water. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 2-(benzofuran-3-yl)acetic acid. Purify further by recrystallization if necessary.

Protocol: Reduction of 2-(Benzofuran-3-yl)acetic acid

This protocol is based on standard lithium aluminum hydride reduction procedures.[6][7]

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Suspension: Carefully suspend lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous tetrahydrofuran (THF) in the flask.

-

Substrate Addition: Dissolve 2-(benzofuran-3-yl)acetic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Caution: The reaction is highly exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL).

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid cake thoroughly with ethyl acetate or THF.

-

Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield crude this compound. Purify by column chromatography on silica gel if required.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Benzene Ring | 7.20 - 7.80 (m, 4H) | 111.0 - 130.0 | Complex multiplet for the four aromatic protons. |

| Furan H-2 | ~7.50 (s, 1H) | ~143.0 | Singlet, characteristic of the furan proton. |

| Furan C-2 | - | ~143.0 | Quaternary carbon. |

| Furan C-3 | - | ~115.0 | Quaternary carbon. |

| -CH₂- (alpha) | ~2.95 (t, 2H) | ~29.0 | Triplet, coupled to the beta -CH₂OH group. |

| -CH₂- (beta) | ~3.90 (t, 2H) | ~62.0 | Triplet, coupled to the alpha -CH₂ group. |

| -OH | ~1.5-2.5 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |

| Other Quaternary C | - | 120.0 - 155.0 | Fused carbons of the benzofuran ring. |

Safety and Handling

Specific toxicology data for this compound is not available. However, data for the parent compound, 2,3-benzofuran, and other derivatives necessitate cautious handling.

-

General Hazards: The parent benzofuran is classified as a flammable liquid and is suspected of causing cancer.[24] Derivatives may cause skin, eye, and respiratory irritation.[25]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[26]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[24][26]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on related compounds. Researchers must consult a specific Safety Data Sheet (SDS) for this compound if available from a commercial supplier and perform their own risk assessment before handling.

References

-

Cheatwood, N., Davis, A., Schabeck, E., et al. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Wright State University CORE Scholar. Available at: [Link]

-

University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Li, Q., et al. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 19(10), 569. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953836, this compound. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(4). Available at: [Link]

-

Zaitsev, V. P., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1157308. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]

- Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: a review. European Journal of Medicinal Chemistry, 97, 483-504.

-

ResearchGate. (n.d.). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances, 10(49), 29421-29433. Available at: [Link]

-

Rida, S. M., et al. (2009). Novel benzofuran derivatives: Synthesis and antitumor activity. Archiv der Pharmazie, 342(8), 477-484. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

Aslam, J., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(40), 35381-35419. Available at: [Link]

-

Khan, I., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6, 99313-99326. Available at: [Link]

- Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds? Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

-

Khan, A. T., & Ghosh, S. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7, 24116-24147. Available at: [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

-

El-Hiti, G. A., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2020(3), M1143. Available at: [Link]

-

ResearchGate. (n.d.). H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Retrieved from [Link]

Sources

- 1. jopcr.com [jopcr.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H10O2 | CID 10953836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 17. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Buy 7-Hydroxy-3-(2-hydroxyethyl)benzofuran [smolecule.com]

- 20. rsc.org [rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

Section 1: The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Therapeutic Targets of Benzofuran Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the benzofuran scaffold as a source of novel therapeutic agents. We will explore the diverse molecular targets of benzofuran derivatives, delve into the methodologies for their identification and validation, and present a case study of a clinically significant benzofuran-based drug.

Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring.[1] This core structure is a common motif in a multitude of biologically active natural products and synthetic compounds, establishing it as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, enabling it to interact with a wide array of biological macromolecules. The versatility of the benzofuran ring allows for substitutions at various positions, leading to the generation of large libraries of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

Section 2: Major Therapeutic Arenas and Molecular Targets of Benzofuran Derivatives

The broad spectrum of biological activities exhibited by benzofuran derivatives stems from their ability to modulate the function of numerous key proteins involved in disease pathogenesis.

Anticancer Targets

The anticancer potential of benzofuran derivatives is well-documented, with several compounds demonstrating potent activity against various cancer cell lines.[4][5] Key molecular targets in oncology include:

-

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer agents.[6] Several benzofuran derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[6] This disruption of microtubule dynamics leads to G2/M cell-cycle arrest and subsequent apoptosis.[7] One promising compound, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, inhibits cancer cell growth at nanomolar concentrations by strongly interacting with tubulin.[6]

-

Protein Kinases: Kinases are crucial regulators of cellular processes like proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer.[8] Benzofuran derivatives have been identified as inhibitors of various protein kinases, including mTOR (mammalian target of rapamycin), VEGFR-2 (vascular endothelial growth factor receptor 2), and EGFR (epidermal growth factor receptor).[9][10] By blocking the activity of these kinases, benzofuran compounds can disrupt cancer cell signaling pathways, leading to reduced proliferation and survival.[9][10] For instance, certain derivatives have been shown to block both mTORC1 and Akt signaling, which could overcome resistance mechanisms seen with other mTOR inhibitors.[9]

-

Other Anticancer Mechanisms: Benzofuran scaffolds have also been implicated in other anticancer mechanisms, such as inducing apoptosis through the modulation of Bcl-2 family proteins and DNA intercalation.[2][7]

Table 1: Selected Benzofuran Derivatives and their Anticancer Targets

| Compound Class | Target | Mechanism of Action | Reference |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | Tubulin | Inhibition of polymerization, G2/M arrest | [6] |

| Benzo[b]furan derivatives | Tubulin | Inhibition of polymerization, apoptosis induction | [7] |

| Benzofuran derivatives | mTOR | Inhibition of mTORC1 and Akt signaling | [9] |

| Benzofuran-coumarin hybrids | Multiple Kinases | Inhibition of various kinases, apoptosis induction | [11] |

| Benzofuran-hydrazone hybrids | VEGFR-2, EGFR | Dual inhibition of receptor tyrosine kinases | [10] |

Neurodegenerative Disease Targets

Benzofuran derivatives show significant promise in the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12][13] Their neuroprotective effects are mediated through the inhibition of key enzymes and the modulation of pathological processes.

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[14][15] Several benzofuran-based compounds have been developed as potent inhibitors of both AChE and BChE.[15][16][17] Some derivatives exhibit selective inhibition of BChE, which may be particularly beneficial in later stages of Alzheimer's disease when BChE activity becomes more prominent.[14][15]

-

Monoamine Oxidases (MAO-A and MAO-B): Monoamine oxidases are enzymes that metabolize neurotransmitters such as dopamine and serotonin.[18] MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels.[18] A number of 2-arylbenzofuran derivatives have been identified as potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range.[13][19] These compounds represent promising candidates for the development of new anti-Parkinsonian drugs.[20]

-

β-Amyloid (Aβ) Aggregation: The aggregation of amyloid-beta peptides into plaques is a central pathological hallmark of Alzheimer's disease.[12] Certain benzofuran-based hybrid molecules have demonstrated the ability to inhibit Aβ fibril formation, in addition to their cholinesterase inhibitory activity, making them multi-target drug candidates.[14][21]

Antimicrobial and Antiviral Targets

The benzofuran scaffold is present in numerous compounds with significant antimicrobial and antiviral activity.[2][22]

-

Antibacterial Activity: Benzofuran derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[22][23] While the exact mechanisms are varied, some derivatives are thought to work by increasing cell membrane permeability or interfering with protein and nucleic acid synthesis.[24] Novel benzofuran derivatives containing disulfide moieties have demonstrated remarkable activity against plant pathogens like Xanthomonas oryzae.[25][26]

-

Antifungal and Antiviral Activity: The benzofuran core is a key component of several natural and synthetic compounds with antifungal and antiviral properties.[2][22] For example, some derivatives have been explored as inhibitors of fungal N-myristoyltransferase.[22]

Anti-inflammatory and Analgesic Targets

Benzofuran derivatives have been investigated for their anti-inflammatory and analgesic properties.[27]

-

Cyclooxygenases (COX) and Lipoxygenases (LOX): Some benzofuran compounds have been shown to inhibit both cyclooxygenase and lipoxygenase enzymes, which are key mediators of the inflammatory process.[27][28] This dual inhibition can lead to a reduction in the production of prostaglandins and leukotrienes, thereby alleviating inflammation.

-

NF-κB and MAPK Signaling Pathways: Recent studies have shown that certain benzofuran hybrids can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[29][30] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[29][30]

Section 3: Methodologies for Target Identification and Validation

The identification and validation of the molecular targets of benzofuran derivatives are crucial steps in the drug discovery process. A multi-pronged approach, combining computational and experimental methods, is typically employed.

In Silico and Computational Approaches

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding interactions and affinities.

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, aiding in the design of new derivatives with improved potency and selectivity.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel derivatives.

In Vitro Target Validation Assays

-

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme target.

-

Receptor Binding Assays: These experiments determine the affinity and selectivity of a compound for a particular receptor.

-

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed information on the thermodynamics and kinetics of ligand-target interactions.[31]

Cellular and In Vivo Models

-

Cell-Based Assays: These assays assess the effect of a compound on a specific cellular process or signaling pathway in a more physiologically relevant context.

-

Animal Models of Disease: In vivo studies in appropriate animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a lead compound before it can be considered for clinical development.

Experimental Workflow: A General Approach to Target Validation

The following diagram illustrates a typical workflow for identifying and validating the therapeutic target of a novel benzofuran derivative.

Caption: A generalized workflow for therapeutic target identification and validation.

Section 4: Case Study: Amiodarone - A Clinically Relevant Benzofuran Derivative

Amiodarone is a potent antiarrhythmic drug that contains a benzofuran moiety.[32] It is a prime example of a multi-target drug, exerting its effects through a complex mechanism of action.[33][34]

-

Primary Mechanism: Amiodarone is classified as a Class III antiarrhythmic agent.[35] Its main action is to block potassium channels, which prolongs the repolarization phase of the cardiac action potential and increases the effective refractory period.[33][35]

-

Secondary Mechanisms: In addition to its primary action, amiodarone also exhibits properties of other antiarrhythmic classes.[34] It blocks sodium and calcium channels, and it has non-competitive anti-adrenergic effects.[34][36] This multifaceted mechanism makes it effective against a wide range of cardiac arrhythmias.[32]

-

Signaling Pathway: The following diagram illustrates the multiple ion channel targets of Amiodarone in a cardiac myocyte.

Caption: Multi-target mechanism of the benzofuran drug Amiodarone.

Section 5: Future Perspectives and Emerging Targets

The therapeutic potential of benzofuran derivatives is far from exhausted. Ongoing research continues to uncover novel biological activities and molecular targets.

-

Epigenetic Modifiers: There is growing interest in exploring benzofuran derivatives as inhibitors of epigenetic enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are implicated in cancer and other diseases.

-

Targeting Protein-Protein Interactions: The development of benzofuran-based small molecules that can disrupt specific protein-protein interactions represents a challenging but promising frontier in drug discovery.

-

Multi-Target Drug Design: The inherent ability of the benzofuran scaffold to interact with multiple targets makes it an ideal starting point for the rational design of multi-target drugs for complex diseases like cancer and neurodegenerative disorders.[3][21]

The continued exploration of the vast chemical space of benzofuran derivatives, coupled with advancements in target identification technologies, will undoubtedly lead to the discovery of novel and effective therapies for a wide range of human diseases.

Section 6: References

-

Amiodarone - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEiGSp_i0NEgxW6QnPWFz7ndFYd7KUqSjl7zqDifzJMc3rSFch-GR2uiMFlh_f3YoFmM_SMCtEHSA2iwkIoR7broU1_xFdRMQHer2rkJNKcCQgfmJvOG1cBOhygFeVlPmujYw=]

-

Amiodarone - ACLS Online Certification & Renewal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8trdiaPSBvqDxvkyBpvGeHXCgowzCoW2RhhmHz4j8T96T1_x_AY0vde7SUlZYmx6KKGVVLDFRZr6SF59YKIXUvx63Q6tSOGnziS77UVKobMwC-MEoMMKLLwO9cAxdUuk4MwMqCR0=]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024-01-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkkXsygh6GH6mJzx7paxiiO5nf3OzT91rhT89Twvp8dF9u3tDBXz0QZUE82hCnvendaleg-UTUEZEaI66kXx-uLT5hkiuxop9_mtL2vy0o6IOSz4cs9alTXDqlEZ6xtOPW-Q==]

-

Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnHrwZlpz8Bt3MnQGT-lzuFKEm21pdqN7NUNiJcdvAj7FW9N9mgkzrNgqsa-0vO5P6HvZfMtXgwha5tc9PKSKBVwX_4fBh0CCVPN90zccTyC8FG-CoEBWglc1XNeST7pZWy1xI]

-

Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZmGDmmhFg3zKwvrN4sfqsLPNPCL3gIOoO-4MR1vKRjQUzfBweCev1tvJpRQi3D-LNmoK-cIaQUsenUigiH3LP4Xk95ltAG-leKMPhSYXS1QLQvP9xjL_K5o8HHb8z5r-DasR4]

-

Amiodarone • LITFL • CCC Pharmacology. (2024-07-13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu150-8gnxRNVPpicY7limqk_ZLKYbkJj9K-f40kETTTPgDZR2Eah1Iq8UvQzE06o8qjQDs_nnXiex98_058haQhpGbUPR3TpCXwVJ75u27ITm7Fa1lqoh]

-

Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Comparative Analysis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVENeKFmnHNkCmKCQWLY5LCYEzxCJhtIzpR-zxgYw-WPqTu_1TpTq6jhb47VzX2Oe7QwTtXYC3AOECowdMWlE6euXcrfv0qjdKuOLjujid7wWDgpg9te6_3DlM3qiEkRwtlPR7MSGSL8tR-3r19jFYL-bh4XaLKaKYK6Lqyo702bbm671_VFrnLcjoUE2MRmgK6vJsce8qnlMOfairxnXR3w3fUZpbgWnadXQoyfqHVkG74faPco3GxMo5GTk=]

-

What is the mechanism of Amiodarone Hydrochloride? - Patsnap Synapse. (2024-07-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDYEhQnkQH7xyrhb2hOuNiz40uz6fg29MbPCy5mNAjlPbbSlkUbiznMZS-ASlFWUr1HzMYQukr4f5BeeXP2smJCkjkBymF3hYNlSnska5Is9hzZCT4xA0V9ggPnGndSxDYGIm_7XgFro_gTlmF9kFf6v9fAbLFcEeX9zRh-NIvj-ht0PzSv6dI5J4RUu8TJBY=]

-

Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors - Sciforum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEANknwRuZfstXoekYZP7HmZ3AJpFbCg-EsYlqyIOkiQToLuyZdE28E0y0vE7WysKlZsZda4o5GeB1eh8QD1nxIPO_UWN65cjjCffIyZ15lLVlHfRivhF1IFnyEcAJlvKadGhq8PSj5XPGyfz-Z5MY=]

-

MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExef2fEpRbdIF8u4SAkjmIgbkLtAKwesO5gVp_NaHb9RBbefbO3c1anf4p2Iih6u7pp-QRoplLbVCJA6evTi8Q8AXJUQ7mYm8IHBrhkCWXWRpEWVif04yHpcqx98iO3z7NA8MZ]

-

What is the mechanism of action of Amiodarone (antiarrhythmic medication)? - Dr.Oracle. (2025-05-04). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEkIviCUbNT-Aa9fufXzBLGNx_n-89vWJ9gqhL9bVz_6Fu27i-woWjVyUq_YGuPDWw1fW_1mmc4L01Q14Q149r7r_uRG8FWu-FHH_fCB-8Dp0K_zTbWQNhaXjr5ebFoKhlyt8CFH2ln1f3tkADP5HHQx2myc7oIdo2azShd49ItJ3yf8QwY5P6xjthzhrI2y2pzUk_8i6-F5nsnlSOk6w=]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomjVb1AbpN0XObDshyCl5SqASCPcajjTFzYohsZTIp8zT03rZbPs0WIEVeAXl-Z5pgFp2hCVeYOfxfsbHnf3UJs7-J_fwLeMwPqv9ikH8mNH0R4kkl3sWo72KmfUyONpn-_QrePkHegs8tu57wxvt]

-

Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgQDajlZ9xTERf4q-0CHmWelaghr5bsSqeJmTKV0RhPTqGKLRDax4qjKdhE1HwWa0z6Emqh-_bgyXwfVsGnr3urXivDr9HuUg_a_VH-_oK4DD_BFYNwYU019n4pI4HLxd9rA9]

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZe5mDZ-J0KVCi_x_Gx6_oRKKFeBSwWBBGGClAbSzVaFhH4iY9LSA37kfS5QMpzKAvtQ4EeeX24OKRRBgWtmTecEpCmZohIJYI7dtoOK5ClIEz6akTerYCFIcLiBxyy8u5DYfsDqjwRIVY6fs]

-

Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVcIDHo88N1Jk5tx8CTUCJRlfaYnLsU7__5FRxnOjihIoQwzARdEHYE0RdqQMNK_gjMNuXb5_6n7lt4PIJThk1NBtlxjeZWlAb_oi9mwVhOtX4wBzKgPSZvtDBWhGLBXKWMyI1rg==]

-

Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvtIe3nayPomnH3kg0KkzTpATC_ovl33iah-GECBFsJhI2q_ipMfxJ9pi09YWxi0iQ_Vl9cp7Zt_vanE0Y6kIgf9jvoAKWXsCCSEXSUKikFAy0rANPAGicD_RNsKKd8qZpUPVY]

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2DDDD7B4NE3rmAeo_VPd78caWCq_HLLLfQ1fxAK2EZNskahInNN6IID4mb4-rimT5psGEiGI7mG_X-VUbPpCrKzAcjVMPNoL5DC4qDABaE_m-Tb1qafPmdMY3sBrFbYLtimx1]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ-zb9TU60sVcMmLsGLjI3iZhEjdo_Wwa28WSYaxcX-tO4Cv34JjG5RYmZF8prvMzb02mcdyFZNWWJxuP8Uzcp_y635VgjR5Yt8JJ2CCJuZr-fRqtDMzynHOyC7mg9J7ZN3mAxy1_Lh2_6KF4=]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. (2024-04-25). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZ1NwLVk1diSiceOP7wi0tOvJ3hH2zctIe8DHYwZ-IvQG1JQfU5wh25GKO0PpDFlDeIjS8UOMBmIAiIASapMNrCdi4EkK807ncN47uyNpAoHvkMjXmSGnusf8gCtFtt30pE9coUzxytbihM4=]

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9_aFcWPtJm6M8IfeAXRzUybTAbcNLT6NgAIccQ2yrxAhrjNFRdhP1gfoYV4f5UBlD_FiJ0C2djIMHdqi1ZLBKj9vcsOPt4i-79cQu9A5CJoX2uGPYYUDz1rPijMnQlS04vzzGmJ97uJ1deDU=]

-

Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - Frontiers. (2025-05-21). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKI-2Pu7ZWWNwA6owIqsWFDMnPK-XzhtmBNmjr-ZrBwUG76cFNfOIRk7dWDGJmmV9LVsDhR_orD83BxeUjYuXTXbKnz07GGTZ2rm5P0yNPz9H6U4hF_BIcagjFVwLgUc8o0BApD9gArt4qVn0wrFe92AA6YH6OmyJ8vGS0y7BFUMe9F684Yk1tpSEMwqJ9ZY_azw==]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJaHk9FqEwFMi_QbFHDO31xeaNBPC9pysoFQCrGFQUEwFR0ISZZvND8heAA9iQKOV4zgy0Lmaskju_Y2PQWsM64FEJ4mA5_nJaC66aEqh-9Jym4Cz1bYQ19GPeDFgQW_7NOV-a]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed. (2024-05-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgYj28mh9QpV2JEpHTRJ3jji2Rb8vHOsczwfTBsa4BE7o1Xkz_c_CoYzrRX3Fk6sU34SbzMsl3d-AF5fHGnrJ6VStV8_UvODh4LTSc8ikJXFjri7a_fS3__rHi9KVtxHXW1qRe]

-

Anticancer therapeutic potential of benzofuran scaffolds - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZuB7QotxtUym9TzVhvZwD9JlaNHABPPpkLzUaEhMZqrdu3wp__TMcIU020SJ0U8ogXebTAEFDp_f8nbF828y6goVsqeDeLyTsiglX-HfysZeZdPtodbSiU5UvWfE-Yd-pb_WcEhu9q6DLf6gOrm6oX8V95az55zlXeaIzq-JBhdFvY-4_QXDORa1mWwpRiVklxhdzyy93sOrJYRkWX3DREC8LTjZy]

-

Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed. (2010-11-29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6DkQsC8diVBEIeCmg6Co3-hT7dA5i_ANFBEeT8vL38keWz0TimtCHe4Y5wBBuHuFKHNSAiJh-MSRbrzdbAaBZ93xq-BmueeItMcL1gV-l_JRNNarzEVtUUMi-M2XPvhWfyxGv]

-

Target Identification and Validation (Small Molecules) - University College London. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3aSUphGX_5G3gPTnjOx96-pd2f8VIZbD9MVwX7zUwyXhvZyFf_7qN6-LTPXMpGis_3d30wz1SCy99LxpXoGyGG2vfX_-_dNtMg0sGfVJRniVy7z5KSNaLTyjIhmRquKU0Q7yPJMShwAsVLxg_i15yzjmScFXFZFofrv8Wbrfs3rcnjgSUSyn0NsUX4QBivJVa2mvxxluYnRLMy6cXyqsPJ5KEMrE=]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKFShPw76bG157s-MwvYZGbDqaDzW1IAPFPPzcQF9bLPkJnLipl84Xa7Ji3Nrfd3_5OYBov-2SxL3g1L3TCqFl2tvbVuFN1tfpsW6mDLCvrie6c97zo8isgdb9BeJGocLn-JLs]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG82_cyCBsabzoOgc2FYOq8FFyFzdAed54vcIquUvdwQ4or3DeDwefzFjlKcVBsDLRvJasN_oU6-WoxrmHnqIw3_8pKafCtgoxFKUJkWEHa0sVnktCSyKOopuAWSqAgRyNQEjEYcJMjyY581dM=]

-

Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7RgBu0lZi7D-oGPYXMPnGX6fxQCMGcWFNaQHLfeVa55mQiwxeR3Ivfre4OhHK6IuqIx1FLxgcBFw3IgbtFijwcdkcnF5KJM0mUbRwx8kNErgruFtl__xN2fEj_V08UeN9l57tU_-OnanwgLE1bIEPUO_ydz8GbjqH5mnt]

-

Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed. (2022-03-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdHKkmVXTZykM-k-g4Tl__MxVm_UOoIbrhIblT6Px5Ap9OVBQEnW0Na9PBJyjlxKGrIa4sTRaIXpa-3HoGEvTXg7cqT_gK8UyLcHkyeFMF9ZK4-ISXn0xz6MwZWeRWCRkx_QaU]

-

Summarized molecular targets for benzofurans as anticancer compounds - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_gkxOIaScfL-v695kXocRsG9PPzT4bvqKLMDsWOw4-XdoxM9PjTKdNCbMmGtEW8ODIuVFSa9oA9PGfEjunFM_trNriV1gwGfJdbHJlqfpeyP1UbFOp5pDqby-LS-IKbdvbKtkWk1SXV8NMRwfaW4NAAxzqmCerONnPjWxwYhId228LFTiXY1YOEy--Zu6DQIj_Tfbm5YWYr9Yeud5a_lVGg25RTRnXbveGwe4WEK3521UV9puFBMa0X2GWU-l2kaxz8m62AWdzskosECm7jEdrqNEDLdmrPm9h4if3co9JHkViH8hdusaTyiKY57tJaMRmls_61yVCEsKky1rigzvX7AHJ8tbKg==]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTlfB4QvSoEdl6Ll44epSwxXX7THRu3U8mwomjEEwhWlqV67fHzp2c27H7jPrbuvuhl3vJMuJAXhEzfMY5YSdjvkACdkrVO-b9y4qFvG94nMExzDAB_pdM8KkDxA7S6iFLHoQ=]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019-04-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdVNgz7_DHubBHGVCXwWulpbzj5_sQAtGhnbhNPTuDbE1j4p49WLDObfYQGjrqlVbqeqo0GqMpn9QHGza9FYGWwoT3UfTPw7gyDGYj7ICL41pIEPySSV5w4gopl6sn4g5UaGQ=]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkenlJMT5Q3d5rn8G1vhw3u5XDspvbkwDV5fBfEcdyzu8fqo4Lv4NjYuCU-Sv-3W0_-LXRNl0NTmII-8wKnPcPNKxiLsPPDTTiolfdpAl7GbqiaRcALVcc8cRulOLQMcCRWxCflQxspG-LaG8=]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022-04-28). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8st2dbKFddXlrerGYSL2kx2aTMj1wAIP8_ac3i8rHy4GwVA9cqZY3_fU9UoPfe_gzSTAPcNeMgeh_2Gh4TCDefR4YJmj61__sgAzxF2AHnqkr4ofrgNU4P-jaZ2BlNTibvw9_NY1TqFLYKYs=]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCAUKLUt18SKZ4-dILEXWIqXYk_n69DrkXzpkcoOTwVAceeBGQCNQedRVql3W3GT7PulXBTye1MbVNqc_qWyzJ6IfsVEQVsslhM0ajSk9vWfuqeRTNaoXIzEe_JgkVnw7NiT90]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSrLRyVN6Hbqli1mpRQhliI-3a832Ilvb-PmXkfzw91ITyxtruZTSS7xD3gsTvqO-dfnKLcYJ1vr-c_t_LqIZZPP0IV1UJDWpUjZYh-xZxdXEHzeGtx5qkfmjG2ef_8K0L2PE=]

-

Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmKEtE7hPbCdOuO7a7hURudsmD1u9jDO222h2uiOp-DxrMIpil7PH-kYTYhbXTYJZU8qG-jN2x43DghHqVoZoLmQY7hCtbyuSUFaenmUH6IspfTsUIpBCRlWrY8jyqURl5ci0VxQb1XRnUaBsq1d5us5BpHqYjWgdkl6ntTa7cAP6dS48curIHnlifCxpStDfqt-ohC_NEJkhBc_CWkyJC7WDsWXkeMxpCs7KE]

-

Full article: Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease - Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeNZorRGgGuN5pJbAC3JW3ep2n4-f0McmMgGWXn011rvpZlZB8PSPE8f7laJ8Xbw-1FqX7xaDpjuHIX39EAMAcWb2hlikXMbY8qW7FtE9e8wXOc43Od0T_penWJ8M9LGn6y2Q-IkjaE3HkpxCiOBLQsEFlsvYwQg-c5QEhnA==]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023-06-20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGafjSSklgJ3URYH27BEAn-_JSoBoF1kC7PJWKqzfVSUVbRkwAuA9CEKcfJY7sLvVIEFGhUYjNt6fvZ5ddVlZB4k63m1RbvTTiLfrusbhtEDD3UsZkO339lTQ8WpKYVagKnZSw-tNilAAr9Zzyu]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDL477Qoclp-mcnV80v1jH30CfYN0QDQWRD0wOaXGeV9hcB26vh1UbxuptdK6GeOOgplK_HEq2HqoZPjafS2apmNjArksFMTk-_HEiTFxKxeq1g-L3VgRWY_sGa_L1QmZFtg==]

-

Target Identification & Validation in Drug Discovery | Technology Networks. (2024-02-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHUjHpbz4LiDbqU8Jaae5UKGbogUFv9knW6cGw10aIAx2ONiKyvpjOpi9deZMjVubeGQUtFwoxEyy9D4A5eqYHQIcC8xYVJfLk_vovu74Ikrp4DlJAC88zOufBSCTYxkU0b3k41p6FPCDYjvKHL_g1mAi0m-7rLDO_gAUWfZoOjgcYZGWCBz2isYK_8D9rLyk60MUMTxfUGaJZwGt7EZq10zkLQGhuOj_ttT97qlhE]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYEFl3TmTpENOZH6dyOb1J211QhfGjI9LW1JMpsU90LbsRvEDRW6a0MG6Qv9nC10xTn9gNTkcKOUppImvUDKi9pjYJ00bCL8XvRu4aTYiohvEG_D6K5xBBYamCFXf6g04Mez7beSdhln6ZKAc=]

-

Lead structures of tubulin polymerization inhibitors. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw0Jy1wiDi65gFqjkmJ9TSnvIJ7IRT2Gol449yYFQk_MB4ElMseYuizE1GSxGw4iPMj68vTNWkSOuA51WIMV88BIrGEIIoVPbYD8RH9s-r2nwQrYIFToecBq8Y2Ph5O1BNkVpQ2ayEgeJIB-ub2YiiFO4xM2_ceDQxMEzkVWMTOF0ffRK0CPcLCbFx8qP55Xc0CUYh8JFmvPgy0J0RcnpuTfPb]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvleSeXo1okOP-CMa4aUNTdBndLNf0ULTFF-9jrU08_er5boNED6Y4l1q7hajJPLXBUDczYiQU2ta0tbd2Td2Azr1P3jDMTNUiUuJe3gzOZ44wZ6aEAlMzNftdFIMUdsYO6NqO]

-